
1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione
Overview
Description
1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione, also known as curcumin, is a naturally occurring compound found in the rhizomes of the turmeric plant (Curcuma longa). It is a bright yellow compound that has been used for centuries in traditional medicine, particularly in Ayurveda and Chinese medicine, for its anti-inflammatory, antioxidant, and antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Curcumin can be synthesized through various methods, including the Claisen-Schmidt condensation reaction. This involves the reaction of vanillin (4-hydroxy-3-methoxybenzaldehyde) with acetylacetone (2,4-pentanedione) in the presence of a base such as sodium hydroxide. The reaction typically occurs in an ethanol-water mixture at room temperature, yielding curcumin after purification .
Industrial Production Methods: Industrial production of curcumin involves the extraction from turmeric rhizomes. The process includes drying and grinding the rhizomes, followed by solvent extraction using ethanol or acetone. The extract is then purified through crystallization or chromatography to obtain curcumin in its pure form .
Chemical Reactions Analysis
Types of Reactions: Curcumin undergoes various chemical reactions, including:
Oxidation: Curcumin can be oxidized to form vanillin and ferulic acid.
Reduction: Reduction of curcumin can yield tetrahydrocurcumin.
Substitution: Curcumin can undergo nucleophilic substitution reactions, particularly at the methoxy and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride is often used as a reducing agent.
Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Vanillin and ferulic acid.
Reduction: Tetrahydrocurcumin.
Substitution: Various substituted curcumin derivatives depending on the reagents used.
Scientific Research Applications
Anti-Inflammatory Properties
HMPH has been extensively studied for its anti-inflammatory effects. Research indicates that it significantly reduces inflammation in lipopolysaccharide (LPS)-activated RAW264.7 macrophages. The compound inhibits nitric oxide (NO) production and the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
Anticancer Activity
In addition to its anti-inflammatory properties, HMPH has demonstrated potential anticancer effects. It has been shown to induce apoptosis in various cancer cell lines by modulating apoptotic pathways and inhibiting cell proliferation.
Case Studies
- Breast Cancer : In vitro studies have indicated that HMPH can inhibit the growth of breast cancer cells by inducing cell cycle arrest and apoptosis. The compound's ability to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors has been highlighted as a key mechanism .
- Colorectal Cancer : Another study reported that HMPH inhibited the proliferation of colorectal cancer cells through the activation of caspase pathways and suppression of the PI3K/Akt signaling pathway .
Other Biological Activities
Beyond its anti-inflammatory and anticancer effects, HMPH exhibits various other biological activities:
- Antioxidant Activity : HMPH possesses significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
- Neuroprotective Effects : Preliminary studies suggest that HMPH may offer neuroprotective benefits by mitigating neuronal damage in models of neurodegenerative diseases .
Mechanism of Action
Curcumin exerts its effects through multiple mechanisms:
Anti-inflammatory: Inhibits the activity of nuclear factor-kappa B (NF-κB) and cyclooxygenase-2 (COX-2), reducing the production of pro-inflammatory cytokines.
Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Antimicrobial: Disrupts microbial cell membranes and inhibits the synthesis of essential proteins and nucleic acids.
Comparison with Similar Compounds
Curcumin is often compared with other phenolic compounds such as:
Rheosmin (Raspberry Ketone): Similar in structure but lacks the conjugated diene system present in curcumin.
Zingerone: Shares the methoxyphenyl group but has a shorter carbon chain and lacks the conjugated diene system.
Ferulic Acid: Contains a similar phenolic structure but differs in its side chain and functional groups.
Uniqueness: Curcumin’s unique structure, with its conjugated diene system and multiple hydroxyl and methoxy groups, contributes to its distinct chemical reactivity and wide range of biological activities .
Biological Activity
1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione, commonly known as curcumin, is a polyphenolic compound derived from the rhizomes of Curcuma longa (turmeric). This compound has garnered significant attention in scientific research due to its diverse biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of curcumin is , with a molar mass of approximately 368.38 g/mol. Its structure features two aromatic rings connected by a heptadiene chain with keto-enol tautomerism properties, allowing it to exist in both keto and enol forms depending on the pH of the environment .
Anticancer Activity
Curcumin has been extensively studied for its anticancer properties. Research indicates that it can induce apoptosis (programmed cell death) in various cancer cell lines through multiple mechanisms:
- Mechanisms of Action :
- Induction of Apoptosis : Curcumin enhances TRAIL-induced apoptosis in colon cancer cells and converts TRAIL-resistant cells to TRAIL-sensitive ones .
- Inhibition of Antiapoptotic Proteins : It decreases the expression of antiapoptotic proteins while increasing pro-apoptotic proteins via reactive oxygen species (ROS) pathways .
- Cell Cycle Arrest : Curcumin has been shown to cause cell cycle arrest in various cancer types, including pancreatic and colorectal cancers .
Case Study: Antiproliferative Effects
A study assessing curcumin's effects on pancreatic cancer cells demonstrated an IC50 value of 0.32 ± 0.12 µM against MiaPaCa-2 cells and 0.77 ± 0.18 µM against Panc-2 cells after 72 hours of treatment, indicating potent antiproliferative activity .
Cancer Cell Line | IC50 (µM) | Treatment Duration |
---|---|---|
MiaPaCa-2 | 0.32 ± 0.12 | 72 hours |
Panc-2 | 0.77 ± 0.18 | 72 hours |
Antimicrobial Activity
Curcumin exhibits significant antimicrobial properties against various pathogens:
- Bacterial Inhibition : Curcumin has been shown to inhibit growth in several bacterial strains, including Escherichia coli and Staphylococcus aureus. Studies indicate that curcumin disrupts bacterial cell membranes and inhibits biofilm formation .
Table: Antimicrobial Efficacy of Curcumin
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µg/mL |
Staphylococcus aureus | 25 µg/mL |
Anti-inflammatory Properties
Curcumin's anti-inflammatory effects are attributed to its ability to inhibit various inflammatory mediators:
- Cytokine Modulation : Curcumin reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages .
- NF-kB Pathway Inhibition : It inhibits the NF-kB signaling pathway, which plays a critical role in inflammation and cancer progression .
Antioxidant Activity
Curcumin acts as a potent antioxidant by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase . This property contributes to its protective effects against oxidative stress-related diseases.
Properties
IUPAC Name |
1-(4-hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)hepta-1,6-diene-3,5-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-25-20-12-15(6-11-19(20)24)5-10-18(23)13-17(22)9-4-14-2-7-16(21)8-3-14/h2-12,21,24H,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTVQHVGMGKONQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC=C(C=C2)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101145272 | |
Record name | 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24939-17-1 | |
Record name | 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24939-17-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(4-Hydroxy-3-methoxyphenyl)-7-(4-hydroxyphenyl)-1,6-heptadiene-3,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101145272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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